molecular formula C14H25N3O4 B2437600 Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate CAS No. 1797893-01-6

Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate

Cat. No.: B2437600
CAS No.: 1797893-01-6
M. Wt: 299.371
InChI Key: CHYYDTWQRJADHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a propanoylhydrazinecarbonyl group

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate” are currently unknown. This compound is structurally similar to other piperidine derivatives , which are known to interact with various biological targets.

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression . The exact mode of action for this compound would depend on its specific targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its combination of a piperidine ring with a propanoylhydrazinecarbonyl group makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 4-[(propanoylamino)carbamoyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-5-11(18)15-16-12(19)10-6-8-17(9-7-10)13(20)21-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYYDTWQRJADHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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